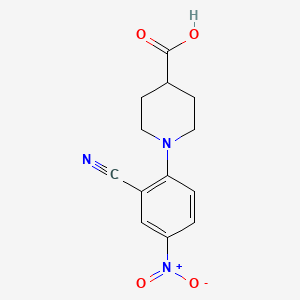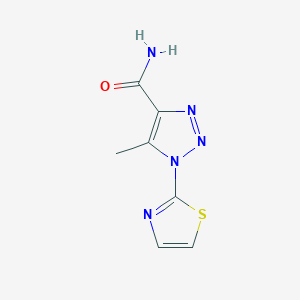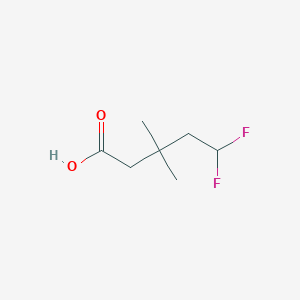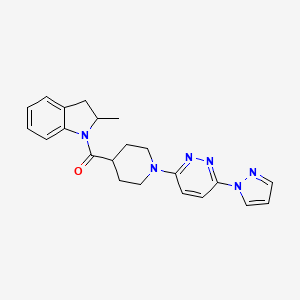
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H13N3O4 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular weight of 275.26 . Other properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.科学研究应用
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid has a variety of scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of various compounds such as 1-amino-4-cyano-4-nitrophenylpiperidine-4-carboxylic acid, 4-cyano-4-nitrophenylpiperidine-4-carboxylic acid, and 1-amino-4-cyano-4-nitrophenylpiperidine-4-carboxylic acid. It has also been used in the synthesis of various pharmaceuticals and biochemicals. In addition, this compound has been used as a building block in the synthesis of various polymers and nanomaterials and as a catalyst in organic reactions.
作用机制
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is an organic compound that can react with other molecules to form new compounds. It is believed to act as a nucleophilic reagent, meaning it can donate electrons to other molecules, allowing them to form new bonds. The reaction of this compound with other molecules is believed to be facilitated by the presence of a strong base such as sodium hydroxide. The resulting products of the reaction depend on the type of molecule with which this compound is reacting.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of tumor cells.
实验室实验的优点和局限性
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective choice for researchers. In addition, this compound is relatively stable and easy to store, making it a convenient reagent for lab experiments. However, this compound can be toxic if ingested or inhaled, so it should be handled with care in the lab. In addition, this compound can be difficult to purify and requires special handling techniques.
未来方向
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid has a variety of potential future applications due to its unique properties. It has potential applications in drug discovery and development, as it has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound could be used as a building block in the synthesis of various polymers and nanomaterials. Finally, this compound could be used as a catalyst in organic reactions, as it has been shown to be a nucleophilic reagent.
合成方法
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid can be synthesized in a two-step process using the reaction of 4-nitrophenylpiperidine-4-carboxylic acid with cyanoacetic acid. The first step involves the reaction of cyanoacetic acid with 4-nitrophenylpiperidine-4-carboxylic acid in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of this compound and sodium nitrite. The second step involves the removal of the sodium nitrite by-product by acidification with a strong acid such as hydrochloric acid. This results in the formation of this compound as the desired product.
属性
IUPAC Name |
1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-8-10-7-11(16(19)20)1-2-12(10)15-5-3-9(4-6-15)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRIZZIYBBRYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)


![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2676728.png)
![6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2676730.png)

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)
![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)
![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)
![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)


![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)
